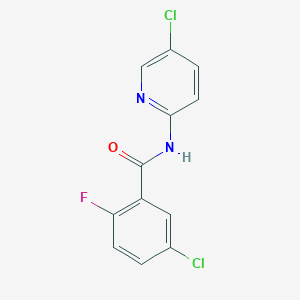

5-chloro-N-(5-chloropyridin-2-yl)-2-fluorobenzamide

Description

5-Chloro-N-(5-chloropyridin-2-yl)-2-fluorobenzamide is a halogenated benzamide derivative featuring a fluorinated aromatic ring and dual chloro-substituents on both the benzamide core and the pyridinyl amine moiety. This compound has been synthesized as part of research into Factor Xa inhibitors, a class of anticoagulants targeting thrombin generation . Its structure is characterized by a benzamide backbone substituted with chlorine at position 5, fluorine at position 2, and a 5-chloropyridin-2-yl amine group.

Properties

Molecular Formula |

C12H7Cl2FN2O |

|---|---|

Molecular Weight |

285.10 g/mol |

IUPAC Name |

5-chloro-N-(5-chloropyridin-2-yl)-2-fluorobenzamide |

InChI |

InChI=1S/C12H7Cl2FN2O/c13-7-1-3-10(15)9(5-7)12(18)17-11-4-2-8(14)6-16-11/h1-6H,(H,16,17,18) |

InChI Key |

PLBSPSAWGRTAEB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C(=O)NC2=NC=C(C=C2)Cl)F |

Origin of Product |

United States |

Preparation Methods

Synthesis of 2-Fluoro-5-Chlorobenzoic Acid

The benzamide scaffold originates from 2-fluoro-5-chlorobenzoic acid, synthesized via oxidation of 2-fluoro-5-chlorotoluene (or analogous methyl-substituted precursors). Key steps include:

- Oxidation :

- Chlorination :

- Direct chlorination of 2-fluorotoluene using Cl₂ or SOCl₂ may precede oxidation, depending on precursor availability.

Conversion to Acid Chloride

2-Fluoro-5-chlorobenzoic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride in dichloromethane (DCM) under reflux:

- Reaction Time : 4–6 hours at 40–60°C.

- Workup : Excess reagent and solvent are removed via distillation, yielding 2-fluoro-5-chlorobenzoyl chloride as a pale-yellow liquid.

Coupling with 5-Chloropyridin-2-Amine

The final step involves amide bond formation between the acid chloride and 5-chloropyridin-2-amine:

- Solvent : Tetrahydrofuran (THF) or DCM.

- Base : Triethylamine (Et₃N) or pyridine to neutralize HCl.

- Conditions : Stirring at room temperature for 12–24 hours.

- Yield : 75–90% after purification via silica gel chromatography.

Example Protocol (Adapted from):

- Dissolve 2-fluoro-5-chlorobenzoyl chloride (1.0 equiv) in DCM.

- Add 5-chloropyridin-2-amine (1.1 equiv) and Et₃N (2.0 equiv) dropwise.

- Stir for 18 hours, wash with NaHCO₃ (aq), dry over MgSO₄, and concentrate.

- Purify via column chromatography (chloroform:methanol = 95:5).

Direct Fluorination of Preformed Benzamide

Synthesis of 5-Chloro-N-(5-Chloropyridin-2-yl)-2-Aminobenzamide

This route introduces fluorine post-amide formation:

- Starting Material : 5-Chloro-N-(5-chloropyridin-2-yl)-2-aminobenzamide.

- Fluorination Reagents :

- Yield : 70–85%, with purity >99% after recrystallization.

Advantages :

- Avoids handling corrosive acid chlorides.

- Suitable for late-stage fluorination in complex molecules.

Limitations :

- High temperatures and prolonged reaction times reduce scalability.

- Requires rigorous exclusion of moisture.

Alternative Routes Using Nitro Intermediates

Nitration and Reduction

A multistep approach involving nitro-group introduction and subsequent reduction/fluorination:

- Nitration :

- Amide Coupling :

- Convert to acid chloride and couple with 5-chloropyridin-2-amine (as in Section 1.3).

- Nitro Reduction :

- Catalytic hydrogenation (H₂/Pd-C) or SnCl₂/HCl to form 2-amino-5-chloro-N-(5-chloropyridin-2-yl)benzamide.

- Fluorination :

Yield : ~65% overall due to multiple steps.

Comparative Analysis of Methods

| Method | Key Advantages | Limitations | Yield | Purity |

|---|---|---|---|---|

| Acid Chloride Coupling | High yield, scalable, minimal side products | Requires handling corrosive reagents (SOCl₂) | 75–90% | >99% |

| Direct Fluorination | Late-stage modification flexibility | Energy-intensive, moisture-sensitive | 70–85% | >99% |

| Nitro Intermediate Route | Compatible with diverse substrates | Low overall yield, complex purification | ~65% | 95–98% |

Industrial Considerations

- Solvent Selection : Sulfolane and DMSO enhance fluorination efficiency but require high-temperature stability.

- Catalyst Optimization : CsF/KF mixtures improve reaction kinetics in fluorination steps.

- Cost-Effectiveness : Acid chloride coupling remains the most economically viable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-(5-chloropyridin-2-yl)-2-fluorobenzamide can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atoms in the compound can be substituted by other nucleophiles.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions.

Hydrolysis: The amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products Formed

Substitution: Formation of various substituted derivatives.

Oxidation: Formation of oxidized products such as carboxylic acids.

Reduction: Formation of reduced products such as amines.

Hydrolysis: Formation of carboxylic acids and amines.

Scientific Research Applications

5-chloro-N-(5-chloropyridin-2-yl)-2-fluorobenzamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-chloro-N-(5-chloropyridin-2-yl)-2-fluorobenzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

- Electron-Withdrawing Groups : The fluorine atom in 5-chloro-N-(5-chloropyridin-2-yl)-2-fluorobenzamide offers a balance between electronegativity and steric hindrance compared to the nitro group in 5-chloro-N-(5-chloropyridin-2-yl)-2-nitrobenzamide. This may influence binding kinetics to Factor Xa .

- 3.45 for the fluorinated analogue) .

- Methoxy vs.

Pharmacological and Industrial Analogues

Niclosamide (5-chloro-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide)

A commercially significant molluscicide, Niclosamide shares a benzamide backbone but differs in substituents:

Patent Derivatives (EP 3 532 474 B1)

Examples 284 and 285 from the patent feature triazolo-pyridine and trifluoropropoxy groups, demonstrating:

- Enhanced Complexity : Bulky substituents (e.g., trifluoropropoxy) improve target specificity but may reduce metabolic stability.

- Structural Diversity : The triazolo-pyridine moiety introduces a fused heterocycle, contrasting with the simpler pyridine in the target compound .

Physicochemical Properties

- logP and Solubility: The target compound (logP = 3.45) exhibits moderate lipophilicity, favoring membrane permeability.

- Polar Surface Area (PSA) : The target compound’s PSA (30.26 Ų) is lower than Niclosamide’s (due to hydroxyl and nitro groups), suggesting better oral bioavailability .

Biological Activity

5-chloro-N-(5-chloropyridin-2-yl)-2-fluorobenzamide is a compound belonging to the class of aromatic amides, characterized by its unique structure that includes both chloro and fluorine substituents. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly as an enzyme or receptor inhibitor.

- Molecular Formula : CHClFNO

- Molecular Weight : Approximately 265.1 g/mol

- Structure : The presence of multiple halogen atoms enhances its reactivity and potential biological interactions, making it a candidate for various therapeutic applications.

Inhibition Potential

Research indicates that compounds with structural similarities to 5-chloro-N-(5-chloropyridin-2-yl)-2-fluorobenzamide may act as inhibitors of factor Xa, a crucial enzyme in the coagulation cascade. This suggests potential applications in developing anticoagulant therapies. The halogen substituents may improve binding affinity to target proteins, impacting pharmacological properties .

Antimicrobial and Anticancer Properties

Studies have also explored the compound's antimicrobial and anticancer activities. Preliminary findings suggest that it may exhibit significant effects against various cancer cell lines, although detailed mechanisms remain under investigation.

The exact mechanism of action for 5-chloro-N-(5-chloropyridin-2-yl)-2-fluorobenzamide is not fully elucidated; however, it likely involves interaction with specific molecular targets, including enzymes and receptors that modulate biological pathways. The compound's ability to bind to these targets can lead to various biological effects, including inhibition of cell proliferation in cancerous cells and modulation of coagulation pathways .

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds highlights the versatility and potential applications of this class of chemicals:

| Compound Name | Structure | Unique Features |

|---|---|---|

| N-(5-Chloropyridin-2-yl)-2-methoxybenzamide | Structure | Contains a methoxy group instead of fluorine, which may alter biological activity. |

| 5-Chloro-N-(4-pyridinyl)-2-fluorobenzamide | Structure | Similar core structure but different pyridine substitution, potentially leading to different pharmacological profiles. |

| N-(3-Chlorophenyl)-N'-(5-chloropyridin-2-yl)urea | Structure | Urea linkage instead of amide; different mechanism of action due to urea functionality. |

These comparisons underscore the importance of specific substituents in determining biological activity and therapeutic applications.

Case Studies and Research Findings

- Factor Xa Inhibition : A study demonstrated that modifications to the structure of similar compounds resulted in subnanomolar potency against factor Xa, indicating the potential for developing effective anticoagulants based on this scaffold .

- Anticancer Activity : In vitro studies have shown that derivatives of this compound can inhibit the growth of various cancer cell lines, suggesting its utility in cancer therapy development.

- Pharmacokinetics : Understanding the pharmacokinetics and pharmacodynamics of 5-chloro-N-(5-chloropyridin-2-yl)-2-fluorobenzamide is crucial for predicting its efficacy and safety profile in clinical settings .

Q & A

Q. What are the optimal synthetic routes for preparing 5-chloro-N-(5-chloropyridin-2-yl)-2-fluorobenzamide, and how do reaction conditions influence yield?

The synthesis typically involves coupling a benzoyl chloride derivative with a substituted pyridinylamine. Key methods include:

- Reagent Selection : Use of thionyl chloride or oxalyl chloride for benzoyl chloride formation (e.g., from 5-chloro-2-fluorobenzoic acid) .

- Coupling Conditions : Amidation with 5-chloropyridin-2-amine in solvents like dichloromethane or THF, often catalyzed by Hünig’s base (DIPEA) or DMAP .

- Temperature Control : Reactions at 0–20°C minimize side products like over-chlorination .

Q. Table 1: Comparative Synthesis Methods

| Reagent System | Solvent | Temp (°C) | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| Thionyl chloride + N-methylacetamide | Benzene | Reflux | 65–70 | >95% |

| Oxalyl chloride + DMF | DCM | 50 | 75–80 | >98% |

Q. What spectroscopic techniques are most reliable for characterizing this compound?

- NMR Spectroscopy : H and C NMR confirm substitution patterns (e.g., fluorine at C2, chloropyridine at N-position) .

- X-ray Crystallography : Resolves bond angles and torsional strain in the benzamide-pyridine linkage (e.g., C=O···N distances of 2.89 Å) .

- Mass Spectrometry : MALDI-TOF or ESI-MS validates molecular ion peaks (e.g., [M+H] at 329.7) .

Advanced Research Questions

Q. How does the compound interact with bacterial acps-pptase enzymes, and what experimental assays validate this mechanism?

The trifluoromethyl and chloro groups enhance binding to bacterial acps-pptase, disrupting lipid A biosynthesis. Key assays include:

- Enzyme Inhibition Assays : Measure IC values using fluorescence polarization (FP) with purified enzymes .

- Isothermal Titration Calorimetry (ITC) : Quantifies binding affinity (K ~ 0.8 µM) .

- Molecular Dynamics Simulations : Reveal hydrophobic interactions between the fluorobenzamide moiety and enzyme active sites .

Q. How can researchers address contradictory data on regioselectivity in halogen substitution reactions?

Discrepancies arise from competing nucleophilic sites (pyridine N vs. benzamide O). Mitigation strategies:

- Computational Modeling : DFT calculations predict electron density maps to guide substitution sites .

- Kinetic Studies : Monitor reaction intermediates via F NMR to identify dominant pathways .

- Protecting Groups : Use tert-butoxycarbonyl (Boc) to shield the pyridine N during benzamide functionalization .

Q. What methodologies resolve challenges in crystallizing this compound for structural analysis?

- Solvent Screening : Use mixed solvents (e.g., DCM/hexane) to slow crystallization and improve crystal quality .

- Temperature Gradients : Gradual cooling from 50°C to 4°C reduces lattice defects .

- Additive Engineering : Introduce 1% ethyl acetate to disrupt π-π stacking, enabling monoclinic crystal formation .

Data Contradiction Analysis

Q. Why do different studies report varying yields for the same synthetic route?

Factors include:

Q. Table 2: Troubleshooting Synthesis Yield Discrepancies

| Issue | Solution | Reference |

|---|---|---|

| Low Purity | Column chromatography (SiO, EtOAc/hexane) | |

| Side Reactions | Strict inert atmosphere (N/Ar) | |

| Unstable Intermediates | Low-temperature quenching (−78°C) |

Key Research Gaps and Future Directions

- In Vivo Efficacy : Limited data on pharmacokinetics (e.g., plasma half-life, BBB penetration).

- Resistance Profiling : No studies on bacterial mutations conferring resistance to this compound.

- Synergistic Effects : Combinatorial screening with β-lactams or quinolones is unexplored.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.